N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide
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Overview
Description
N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Protection
N'-(1Z)-1-amino-2-(4-methoxyphenyl)ethylidenecarbohydrazide and related compounds have been investigated for their ability to protect mild steel against corrosion in acidic environments. Studies reveal that these compounds exhibit significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, forming a protective layer. This is particularly important in industrial applications where metal corrosion can lead to significant economic losses and safety risks (Paul, Yadav, & Obot, 2020).
Antioxidant Activity
Research on Schiff bases and their tautomers, which include derivatives of carbohydrazide, has shown promising results in terms of antioxidant activity. These compounds demonstrate the ability to act as efficient scavengers of free radicals, which is crucial in preventing oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders (Ardjani & Mekelleche, 2017).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide involves the reaction of tert-butyl carbazate with 4-methoxybenzaldehyde to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine. This intermediate is then reacted with 2-(4-methoxyphenyl)ethylamine to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine. Finally, this compound is deprotected with trifluoroacetic acid to yield the desired product.", "Starting Materials": [ "tert-butyl carbazate", "4-methoxybenzaldehyde", "2-(4-methoxyphenyl)ethylamine", "trifluoroacetic acid" ], "Reaction": [ "Step 1: Reaction of tert-butyl carbazate with 4-methoxybenzaldehyde in the presence of a catalyst to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine.", "Step 2: Reaction of N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)hydrazine with 2-(4-methoxyphenyl)ethylamine in the presence of a catalyst to form N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine.", "Step 3: Deprotection of N'-tert-butoxycarbonyl-N-(4-methoxybenzyl)-N-(2-(4-methoxyphenyl)ethyl)hydrazine with trifluoroacetic acid to yield N'-[(1Z)-1-amino-2-(4-methoxyphenyl)ethylidene](tert-butoxy)carbohydrazide." ] } | |
CAS No. |
1053655-79-0 |
Molecular Formula |
C14H21N3O3 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-16-12(15)9-10-5-7-11(19-4)8-6-10/h5-8H,9H2,1-4H3,(H2,15,16)(H,17,18) |
InChI Key |
LAXZPUFUTXXDOB-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\CC1=CC=C(C=C1)OC)/N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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